molecular formula C14H13N3O2S B257617 (5E)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5E)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

カタログ番号 B257617
分子量: 287.34 g/mol
InChIキー: KTUZLALYYRHFKT-XYOKQWHBSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(5E)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one, also known as PBTZ169, is a synthetic compound that has been extensively studied for its potential as an anti-tuberculosis drug. It belongs to the class of thiazole-containing compounds, which have been shown to exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

作用機序

The mechanism of action of (5E)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is not fully understood, but it is believed to target multiple enzymes involved in the biosynthesis of mycobacterial cell wall components. It has been shown to inhibit the activity of DprE1, an enzyme involved in the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall. (5E)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has also been shown to inhibit the activity of MmpL3, a transporter protein involved in the transport of mycolic acids, another important component of the mycobacterial cell wall. By targeting multiple enzymes involved in cell wall biosynthesis, (5E)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is able to disrupt the integrity of the mycobacterial cell wall, leading to cell death.
Biochemical and Physiological Effects
(5E)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has been shown to exhibit low toxicity in vitro and in vivo. It has been shown to have minimal cytotoxicity against mammalian cells and has not been associated with any significant adverse effects in animal studies. (5E)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has also been shown to exhibit good pharmacokinetic properties, including good oral bioavailability and a long half-life in vivo.

実験室実験の利点と制限

One of the major advantages of (5E)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is its potent anti-tuberculosis activity, particularly against drug-resistant strains. This makes it a promising candidate for the development of new anti-tuberculosis drugs. Another advantage is its low toxicity and good pharmacokinetic properties, which make it a suitable candidate for further preclinical and clinical development. One limitation of (5E)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is its relatively complex synthesis method, which may limit its scalability for large-scale production.

将来の方向性

For (5E)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one research include further preclinical and clinical development as an anti-tuberculosis drug. The synergistic effects of (5E)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one with other anti-tuberculosis drugs should also be further explored. In addition, the anti-inflammatory and anticancer properties of (5E)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one should be further investigated for potential therapeutic applications in these areas. The mechanism of action of (5E)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one should also be further elucidated to better understand its potential as a drug target for tuberculosis and other diseases. Finally, the scalability of the synthesis method for (5E)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one should be further optimized to enable large-scale production for clinical use.

合成法

The synthesis of (5E)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves the reaction of 2-aminothiazole with propyl bromide, followed by the condensation of the resulting propylthiazole with 2-hydroxybenzaldehyde in the presence of an acid catalyst. The final product is obtained by cyclization of the resulting Schiff base with triethylorthoformate and ammonium acetate. The synthesis method has been optimized to produce high yields of pure (5E)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one.

科学的研究の応用

(5E)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has been extensively studied for its potential as an anti-tuberculosis drug. It has been shown to exhibit potent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, the causative agent of tuberculosis. (5E)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has also been shown to have a synergistic effect when used in combination with other anti-tuberculosis drugs, such as isoniazid and rifampicin. In addition to its anti-tuberculosis activity, (5E)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has been shown to exhibit anti-inflammatory and anticancer properties.

特性

製品名

(5E)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

分子式

C14H13N3O2S

分子量

287.34 g/mol

IUPAC名

(5E)-5-[(2-propoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C14H13N3O2S/c1-2-7-19-11-6-4-3-5-10(11)8-12-13(18)17-14(20-12)15-9-16-17/h3-6,8-9H,2,7H2,1H3/b12-8+

InChIキー

KTUZLALYYRHFKT-XYOKQWHBSA-N

異性体SMILES

CCCOC1=CC=CC=C1/C=C/2\C(=O)N3C(=NC=N3)S2

SMILES

CCCOC1=CC=CC=C1C=C2C(=O)N3C(=NC=N3)S2

正規SMILES

CCCOC1=CC=CC=C1C=C2C(=O)N3C(=NC=N3)S2

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。